(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
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Overview
Description
(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a complex organic compound that features a unique combination of fluorinated benzo[b]thiophene and pyrrolo[3,4-b]pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.
Mechanism of Action
Target of Action
It’s worth noting that thiophene and its derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
For example, certain thiophene derivatives act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease .
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Based on the therapeutic properties of thiophene derivatives, it can be inferred that the compound may have potential effects on inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidative stress, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone typically involves multi-step organic reactions. One common approach is the copper-catalyzed intramolecular formal one-carbon insertion into esters through cascade diyne cyclization and [1,2]-acyl shift pathway . This method enables the atom-economical synthesis of complex molecules under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzylamine
- 4-Amino-2-(trifluoromethyl)benzonitrile
- Coumarin derivatives
Uniqueness
(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is unique due to its combination of fluorinated benzo[b]thiophene and pyrrolo[3,4-b]pyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(5-fluoro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-12-3-4-14-11(6-12)7-15(21-14)16(20)19-8-10-2-1-5-18-13(10)9-19/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHLVIUIJXNKEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC4=C(S3)C=CC(=C4)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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